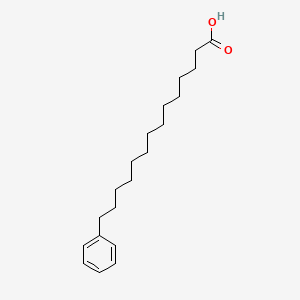

14-Phenyltetradecanoic acid

Description

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

14-phenyltetradecanoic acid |

InChI |

InChI=1S/C20H32O2/c21-20(22)18-14-9-7-5-3-1-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,1-9,11,14-15,18H2,(H,21,22) |

InChI Key |

HPQHLPLKDXMGOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution

Microbial Occurrence and Isolation

The presence of 14-phenyltetradecanoic acid has been confirmed in distinct bacterial groups, highlighting its role within microbial lipid compositions.

Presence in Halophilic Marine Bacteria, Vibrio alginolyticus

14-Phenyltetradecanoic acid has been identified as a constituent of the fatty acids found in the halophilic marine bacterium Vibrio alginolyticus. nih.govresearchgate.netwikigenes.org This bacterium, which is known for its ability to thrive in high-salt environments, was found to contain a series of linear alkylbenzene fatty acids, including 10-phenyldecanoic acid, 12-phenyldodecanoic acid, and 14-phenyltetradecanoic acid. nih.govresearchgate.netwikigenes.org The discovery was made during a study of the fatty acid composition of a Vibrio alginolyticus strain associated with the alga Cladophora coelothrix. nih.govwikigenes.org In total, 38 different fatty acids were identified in this strain. nih.govwikigenes.org The aromatic ω-phenyl fatty acids found in V. alginolyticus include those with 16, 18, and 20 carbon atoms in total. researchgate.netmdpi.commdpi.com

Identification in Virgibacillus marismortui

The bacterium Virgibacillus marismortui has also been found to contain a series of linear alkylbenzene fatty acids. researchgate.net Specifically, these fatty acids have chain lengths ranging from 10 to 14 carbons and were identified in a strain of V. marismortui isolated from Lake Pomorie in Bulgaria. researchgate.net However, in this particular bacterium, the linear alkylbenzene fatty acids were present in a relatively low abundance of 2.8%. researchgate.net

Distribution within Linear Alkylbenzene Fatty Acid Series

14-Phenyltetradecanoic acid is part of a homologous series of ω-phenylalkanoic acids. Even-numbered carbon chain ω-phenylalkanoic acids, from C10 to C16, have been discovered in halophilic bacteria. wikipedia.org This series includes compounds such as 10-phenyldecanoic acid and 12-phenyldodecanoic acid, which have been found alongside 14-phenyltetradecanoic acid in Vibrio alginolyticus. nih.govresearchgate.netwikigenes.org The presence of these compounds is not limited to bacteria, as odd-numbered chain ω-phenylalkanoic acids are found in various plants and animal secretions. wikipedia.orgtandfonline.com

Table 1: Microbial Sources of 14-Phenyltetradecanoic Acid

| Microorganism | Fatty Acid Profile | Relative Abundance |

|---|---|---|

| Vibrio alginolyticus | Contains 10-phenyldecanoic acid, 12-phenyldodecanoic acid, and 14-phenyltetradecanoic acid. nih.govresearchgate.netwikigenes.org | - |

| Virgibacillus marismortui | Contains a series of linear alkylbenzene fatty acids with chain lengths from 10 to 14 carbons. researchgate.net | 2.8% researchgate.net |

Paleoenvironmental and Geobiological Relevance

The existence of 14-phenyltetradecanoic acid and related compounds in modern organisms provides a potential link to understanding the biochemistry of ancient life.

Association with Precambrian Fossil Lipid Records

There is a noted predominance of 16 and 18 carbon atom fatty acids in the Precambrian fossil record. mdpi.com The aromatic fatty acids found in modern salt-resistant bacteria like V. alginolyticus, such as 10-phenyltridecanoic acid (16 carbons), 12-phenyldodecanoic acid (18 carbons), and 14-phenyltetradecanoic acid (20 carbons), are considered relevant to this record. mdpi.com The stability that aromatic rings could provide to cell membranes in the harsh conditions of the Archean ocean surface, including high temperatures and UV radiation, has led to suggestions that such fatty acids could have been important for early life. mdpi.com

Biosynthetic Pathways and Metabolic Fates in Biological Systems

Proposed Biosynthetic Mechanisms in Prokaryotes

The biosynthesis of 14-Phenyltetradecanoic acid in microorganisms is a specialized process that leverages the cell's primary fatty acid synthesis machinery but introduces a non-standard aromatic primer. This pathway is predominantly associated with prokaryotes capable of producing aromatic natural products.

De novo fatty acid synthesis (FAS) is the fundamental metabolic pathway responsible for constructing fatty acids from simple two-carbon precursors. In microorganisms, this process begins with the carboxylation of Acetyl-CoA to form Malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The Malonyl-CoA is then converted to Malonyl-Acyl Carrier Protein (Malonyl-ACP) by a malonyl-CoA:ACP transacylase (FabD).

The core of the synthesis is a repeating four-step cycle that elongates the growing acyl chain by two carbons with each turn:

Condensation: An acyl-ACP (or the initial Acetyl-CoA primer) is condensed with Malonyl-ACP to form a β-ketoacyl-ACP, releasing CO₂. This is the chain-lengthening step.

Reduction: The keto group of the β-ketoacyl-ACP is reduced to a hydroxyl group, forming a β-hydroxyacyl-ACP.

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP, creating a double bond and forming an enoyl-ACP.

Reduction: The double bond of the enoyl-ACP is reduced, yielding a saturated acyl-ACP that is two carbons longer than the starting acyl chain.

This newly formed acyl-ACP then serves as the substrate for the next condensation reaction, and the cycle continues until a fatty acid of the desired length is achieved.

Prokaryotes, as well as plant plastids, utilize a Type II Fatty Acid Synthase (FAS II) system. Unlike the Type I FAS found in animals and fungi, which consists of a single large, multifunctional polypeptide, the Type II system is composed of a series of discrete, monofunctional enzymes. Each step of the synthesis cycle (condensation, reduction, dehydration, reduction) is catalyzed by a separate, soluble protein.

This dissociated nature of the FAS II system provides a key point of metabolic flexibility that is exploited for the production of aromatic fatty acids like 14-Phenyltetradecanoic acid. The initiating condensation enzyme, β-ketoacyl-ACP synthase III (FabH), exhibits a degree of substrate promiscuity. While it typically uses Acetyl-CoA as a primer, it can also accept alternative, non-standard starter units. In the context of aromatic fatty acid synthesis, a phenyl-containing molecule, such as Phenylacetyl-CoA, can be used to initiate the FAS II pathway. This "hijacking" of the initiation step is the critical event that directs the cellular machinery toward producing a fatty acid with a terminal phenyl group.

The integration of the phenyl group and the subsequent elongation of the alkyl chain are distinct but interconnected processes.

Phenyl Group Integration: The biosynthesis of 14-Phenyltetradecanoic acid does not begin with a free phenyl group. Instead, it is initiated by Phenylacetyl-CoA, which serves as the primer. The enzyme FabH catalyzes the condensation of this aromatic starter unit with Malonyl-ACP to form 3-oxo-4-phenylbutanoyl-ACP. This single enzymatic step effectively integrates the phenyl group into the fatty acid synthesis pathway.

Alkyl Chain Elongation: Once the initial Phenylacetyl-ACP derivative is formed, the standard FAS II elongation machinery takes over. The subsequent cycles proceed as they would for a typical fatty acid. The growing chain undergoes successive rounds of condensation with Malonyl-ACP, reduction, dehydration, and a final reduction. To produce a 14-carbon chain (tetradecanoic acid) from a 2-carbon phenylacetyl starter, a total of six elongation cycles are required (2 initial carbons + 6 cycles × 2 carbons/cycle = 14 carbons). The process is terminated when the Phenyltetradecanoyl-ACP reaches the target length, at which point a thioesterase cleaves the acyl chain from the ACP, releasing the final product, 14-Phenyltetradecanoic acid.

The following table summarizes the key steps in the biosynthesis of 14-Phenyltetradecanoic acid.

| Step | Key Enzyme(s) | Substrate(s) | Product | Description |

|---|---|---|---|---|

| 1. Priming / Initiation | β-ketoacyl-ACP synthase III (FabH) | Phenylacetyl-CoA, Malonyl-ACP | 3-oxo-4-phenylbutanoyl-ACP | The aromatic starter unit is condensed with a two-carbon unit, initiating the pathway. |

| 2. Elongation (6 Cycles) | FabB/F, FabG, FabZ, FabI | Growing Phenylacyl-ACP, Malonyl-ACP, NADPH | Phenyltetradecanoyl-ACP | Six successive four-step cycles, each adding two carbons to the alkyl chain. |

| 3. Termination | Acyl-ACP Thioesterase (e.g., TesA/B) | Phenyltetradecanoyl-ACP | 14-Phenyltetradecanoic acid | The completed fatty acid is hydrolyzed and released from the Acyl Carrier Protein (ACP). |

While 14-Phenyltetradecanoic acid itself is a saturated molecule, the microbial systems that produce it are often capable of generating unsaturated fatty acids under anaerobic conditions. This is relevant as related unsaturated phenylalkanoic acids may be co-produced. Unlike aerobic desaturation, which uses molecular oxygen, the anaerobic pathway introduces a double bond during the elongation process.

This mechanism is catalyzed by a bifunctional enzyme, typically β-hydroxydecanoyl-ACP dehydratase/isomerase (FabA). At a specific chain length (commonly a C10 β-hydroxyacyl-ACP intermediate), FabA can either perform the standard dehydration to form a trans-2-enoyl-ACP, which is subsequently reduced to a saturated chain, or it can isomerize the double bond to a cis-3-enoyl-ACP. This cis-3 intermediate cannot be reduced by the standard enoyl-ACP reductase (FabI). Instead, it bypasses this reduction step and is directly elongated by a condensing enzyme (like FabB), thereby preserving the cis double bond in the final fatty acid product. This pathway provides a mechanism for generating membrane fluidity in the absence of oxygen.

Microbial Degradation and Biotransformation

Microorganisms have evolved robust catabolic pathways to utilize fatty acids as carbon and energy sources. Phenylalkanoic acids, despite their terminal aromatic ring, are also subject to microbial degradation, primarily through a modified beta-oxidation pathway.

The degradation of 14-Phenyltetradecanoic acid follows the canonical beta-oxidation spiral, a process that systematically shortens the fatty acid chain by two carbons per cycle.

Activation: The fatty acid is first activated to its coenzyme A (CoA) thioester, 14-Phenyltetradecanoyl-CoA, in an ATP-dependent reaction.

Oxidation Spiral: The 14-Phenyltetradecanoyl-CoA enters the beta-oxidation cycle. Each cycle consists of four enzymatic reactions:

Oxidation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase.

Oxidation by hydroxyacyl-CoA dehydrogenase.

Thiolysis by thiolase, which cleaves off a two-carbon Acetyl-CoA unit and produces a new phenylacyl-CoA that is two carbons shorter.

This process is repeated. For 14-Phenyltetradecanoic acid, six cycles of beta-oxidation occur. Each cycle releases one molecule of Acetyl-CoA, which can enter the citric acid cycle. The final thiolysis step does not yield two molecules of Acetyl-CoA; instead, it yields one molecule of Acetyl-CoA and one molecule of Phenylacetyl-CoA. The ultimate fate of Phenylacetyl-CoA involves further degradation pathways that cleave the aromatic ring, a complex process often requiring specialized oxygenase enzymes to make the stable benzene (B151609) ring susceptible to catabolism.

The following table details the stepwise degradation of 14-Phenyltetradecanoyl-CoA.

| Cycle Number | Starting Phenylacyl-CoA | Products of Cycle | Remaining Phenylacyl-CoA |

|---|---|---|---|

| 1 | 14-Phenyltetradecanoyl-CoA (C14) | Acetyl-CoA | 12-Phenyldodecanoyl-CoA (C12) |

| 2 | 12-Phenyldodecanoyl-CoA (C12) | Acetyl-CoA | 10-Phenyldecanoyl-CoA (C10) |

| 3 | 10-Phenyldecanoyl-CoA (C10) | Acetyl-CoA | 8-Phenyloctanoyl-CoA (C8) |

| 4 | 8-Phenyloctanoyl-CoA (C8) | Acetyl-CoA | 6-Phenylhexanoyl-CoA (C6) |

| 5 | 6-Phenylhexanoyl-CoA (C6) | Acetyl-CoA | 4-Phenylbutanoyl-CoA (C4) |

| 6 | 4-Phenylbutanoyl-CoA (C4) | Acetyl-CoA | Phenylacetyl-CoA (C2-Phenyl) |

Enzymatic Activation of Aromatic Alkanoic Acids (e.g., FadD in Pseudomonas putida)

The initial and obligatory step for the metabolism of aromatic alkanoic acids, such as 14-phenyltetradecanoic acid, within bacteria like Pseudomonas putida is their activation into a thioester derivative of coenzyme A (CoA). nih.gov This crucial activation is catalyzed by a class of enzymes known as fatty acyl-CoA synthetases (FACS), encoded by the FadD gene. nih.govnih.gov The reaction is dependent on ATP and Mg2+ and converts the fatty acid into its corresponding acyl-CoA ester, priming it for entry into the β-oxidation pathway. nih.gov

Pseudomonas putida is well-equipped for this process, possessing multiple FadD orthologues, which allows it to utilize a diverse range of fatty acids for carbon and energy. dtu.dk The FadD enzyme from P. putida CA-3, in particular, has been identified as a true long-chain fatty acyl-CoA synthetase with broad substrate specificity, capable of activating both aliphatic and phenylalkanoic acids. nih.govnih.govasm.org Studies have demonstrated that this enzyme exhibits high catalytic efficiency with long-chain substrates. nih.govasm.org For instance, its activity increases with the side chain length of phenylalkanoic substrates, showing a significant 2.4-fold increase in activity for 12-phenyldodecanoic acid compared to 11-phenylundecanoic acid. asm.org

Given these characteristics, it is understood that FadD is responsible for the activation of 14-phenyltetradecanoic acid to 14-phenyltetradecanoyl-CoA. The importance of this enzyme is highlighted by gene knockout studies; deletion of the fadD gene in P. putida CA-3 resulted in the inability of the mutant to grow on or accumulate polyhydroxyalkanoate (PHA) from long-chain substrates like 10-phenyldecanoic acid. nih.govnih.govasm.org This confirms that FadD is essential for the activation and subsequent metabolism of these long-chain aromatic fatty acids. asm.org

Substrate Specificity of FadD from Pseudomonas putida CA-3

This table summarizes the kinetic parameters of the FadD enzyme with various aliphatic and aromatic substrates, demonstrating its preference for long-chain fatty acids. Data is extrapolated from studies on similar compounds. nih.gov

| Substrate | Relative Activity (%) | Key Observation |

|---|---|---|

| Short-Chain Phenylalkanoic Acids (e.g., C5-Phenyl) | Low | Enzyme shows lower catalytic efficiency with shorter chains. nih.gov |

| Medium-Chain Phenylalkanoic Acids (e.g., 10-Phenyldecanoic acid) | Moderate | Activity increases with carbon chain length. asm.org |

| Long-Chain Phenylalkanoic Acids (e.g., 12-Phenyldodecanoic acid) | High | Represents preferred substrates for the FadD enzyme. nih.govasm.org |

| Long-Chain Alkanoic Acids (e.g., Pentadecanoic acid) | High | Shows comparable high efficiency to aromatic equivalents. nih.gov |

Production of Polyhydroxyalkanoates (PHA) from Aromatic Substrates by Bacteria

Many bacteria, including various Pseudomonas species, synthesize and store polyhydroxyalkanoates (PHAs) as intracellular reserves of carbon and energy, particularly when essential nutrients like nitrogen are limited but a carbon source is abundant. nih.govwikipedia.orgrsc.org These biodegradable polyesters have garnered significant interest as potential bioplastics. wikipedia.orgrsc.org The monomer composition of the PHA polymer is directly influenced by the structure of the carbon substrate provided, allowing for the production of tailored bioplastics. researchgate.netmdpi.com

When bacteria such as Pseudomonas putida are cultivated on ω-phenylalkanoic acids, they can incorporate aromatic monomers into the growing PHA chain. researchgate.netresearchgate.net The metabolic pathway involves the activation of the fatty acid by FadD (as described in 3.2.2), followed by its catabolism via the β-oxidation cycle. nih.gov Intermediates from this cycle, specifically (R)-3-hydroxyacyl-CoAs, are the direct precursors for the PHA synthase enzyme, which polymerizes them into PHA. nih.gov

For a substrate like 14-phenyltetradecanoic acid, β-oxidation would generate a series of (R)-3-hydroxy-ω-phenylacyl-CoA intermediates with progressively shorter chain lengths. These intermediates are then incorporated into the polymer. Research on P. putida CA-3 grown on various phenylalkanoic acids shows that the resulting PHA is a heteropolymer composed of both aromatic and aliphatic monomers. researchgate.netresearchgate.net For instance, when grown on phenylalkanoic acids with an even number of carbons in the side chain, (R)-3-hydroxyphenylhexanoate is a common monomer found in the polymer. researchgate.netresearchgate.net Therefore, it is expected that cultivation with 14-phenyltetradecanoic acid would yield a complex PHA, likely a poly(3-hydroxyalkanoate-co-3-hydroxy-ω-phenylalkanoate), containing various phenyl-terminated monomers. researchgate.net The inclusion of these aromatic side chains can alter the physical properties of the PHA, such as crystallinity and thermal characteristics. researchgate.netresearchgate.net

PHA Monomer Composition from Phenylalkanoic Acid Substrates in Pseudomonas putida

This table illustrates the relationship between the supplied aromatic substrate and the resulting monomers incorporated into the PHA polymer by P. putida. researchgate.netmdpi.comresearchgate.netoup.com

| Substrate | Predominant Aromatic Monomer(s) | Resulting Polymer Type |

|---|---|---|

| 5-Phenylvaleric acid | (R)-3-Hydroxyphenylvalerate | Aromatic-aliphatic heteropolymer researchgate.net |

| 6-Phenylhexanoic acid | (R)-3-Hydroxyphenylhexanoate, (R)-3-Hydroxyphenylbutyrate | Aromatic-aliphatic heteropolymer researchgate.netoup.com |

| 7-Phenylheptanoic acid | (R)-3-Hydroxyphenylvalerate | Aromatic-aliphatic heteropolymer researchgate.net |

| 11-Thiophenoxyundecanoic acid | 3-Hydroxy-5-thiophenoxyvalerate, 3-Hydroxy-7-thiophenoxyheptanoate | Thio-aromatic heteropolymer mdpi.com |

Comparative Metabolic Studies Across Microbial Taxa

The ability to metabolize aromatic alkanoic acids like 14-phenyltetradecanoic acid is not uniform across the microbial world; it varies significantly based on the organism's genetic makeup and ecological niche. While Pseudomonas species are renowned for their metabolic versatility and robust degradation pathways for aromatic compounds, other microbial taxa, including different bacteria and fungi, also possess catabolic capabilities, though the specific mechanisms often differ. dtu.dkresearchgate.netresearchgate.net

A key point of divergence lies in the initial activation step. While P. putida employs a broad-specificity FadD enzyme, other bacteria may possess multiple, more specialized acyl-CoA synthetases. nih.govnih.gov For example, in Escherichia coli, the FadR protein acts as a transcriptional regulator for fatty acid degradation, a system different from the regulation seen in Gram-positive bacteria like Bacillus subtilis, which uses two regulators, FadR and FapR. nih.gov

Furthermore, the fate of the carbon from the aromatic substrate can vary. In Pseudomonas, there is a well-established link between the β-oxidation of fatty acids and the synthesis of PHA. asm.org However, not all microorganisms that can degrade these compounds can channel the intermediates into PHA production. Some bacteria may completely mineralize the compound to carbon dioxide and water, while others might only partially degrade it. researchgate.net For instance, studies on soil enrichments showed that Burkholderia and Sphingomonas species participated in the degradation of branched aromatic alkanoic acids, proceeding through β-oxidation, but PHA production was not the focus. researchgate.net

Fungi also contribute to the degradation of aromatic compounds derived from plant matter like lignin, but their metabolic pathways can feature alternative routes compared to bacteria. researchgate.net Lactic acid bacteria, found in environments like fermented foods, also metabolize fatty acids and amino acids, but their metabolic end-products are typically related to flavor development and include various organic acids and amines rather than PHA. frontiersin.orgmdpi.com This metabolic diversity reflects the varied evolutionary pressures and ecological roles of different microbial taxa in carbon cycling.

Comparison of Aromatic Alkanoic Acid Metabolism Across Select Microbial Taxa

This table provides a comparative overview of metabolic capabilities and primary outcomes related to the degradation of long-chain aromatic fatty acids in different microorganisms.

| Microbial Taxon | Key Metabolic Feature(s) | Primary Metabolic Outcome/Product | Reference |

|---|---|---|---|

| Pseudomonas putida | Broad-specificity FadD; strong β-oxidation linked to PHA synthesis. | Polyhydroxyalkanoates (PHA) with aromatic monomers. | nih.govresearchgate.net |

| Bacillus subtilis | Fatty acid degradation regulated by FadR and FapR. | Generally catabolized for growth; can produce PHA from some fatty acids. | nih.govmdpi.com |

| Cupriavidus necator | Highly efficient PHA producer from various substrates, including fatty acids. | High yields of PHA, typically P(3HB) from standard fatty acids. | nih.gov |

| Burkholderia / Sphingomonas | Known for degradation of complex aromatic compounds in soil environments. | Biotransformation and degradation of aromatic pollutants. | researchgate.net |

| Fungi (General) | Degrade plant-derived aromatics via alternative pathways to central intermediates. | Catabolism for energy via the TCA cycle. | researchgate.net |

Synthetic Methodologies and Advanced Chemical Transformations

Total Synthesis Approaches for ω-Phenyl Fatty Acids

Strategies for Carbon Chain Elongation and Aromatic Ring Introduction

The synthesis of ω-phenyl fatty acids requires two primary strategic considerations: the construction of the long aliphatic chain and the introduction of the terminal aromatic ring.

Carbon Chain Elongation: The elongation of the carbon chain in fatty acid synthesis is a fundamental process. In biosynthesis, this occurs via the fatty acid synthase (FAS) complex, where acetyl-CoA is converted to malonyl-CoA and then systematically extended. nih.gov Chemical synthesis often mimics this stepwise elongation. One common laboratory approach is the use of malonic ester synthesis, which allows for the extension of a carbon chain by two carbons at a time. nih.gov This involves reacting a sulfonic acid ester derivative of an unsaturated alcohol with a malonic ester, such as diethyl malonate, to form an intermediate that can be further processed. nih.gov Another strategy involves the reverse β-oxidation pathway, which uses acyl-CoA as an extension factor through the cyclic addition of two-carbon molecules derived from malonyl-CoA. researchgate.net

Aromatic Ring Introduction: The phenyl group is typically introduced as part of a starting building block. For instance, in the synthesis of certain ω-phenyl fatty acids, a key starting material can be a benzyl (B1604629) halide, such as benzyl bromide. nih.govnih.gov This molecule already contains the required aromatic ring, which is then coupled with another fragment to build the fatty acid chain. nih.govnih.gov More complex substituted phenyl rings can be incorporated using methods like the Suzuki coupling reaction, which joins an aryl boronic acid with an alkyl halide, enabling the synthesis of various substituted phenylacetic acid derivatives. inventivapharma.com

Utility of Lithium Acetylide Coupling in ω-Phenyl Fatty Acid Synthesis

Lithium acetylide coupling is a powerful and versatile tool in the synthesis of ω-phenyl fatty acids, particularly for creating specific carbon-carbon bonds within the aliphatic chain. Current time information in Bangalore, IN.researchgate.netinventivapharma.com This method is noted for its efficiency and tolerance of various functional groups, proceeding under mild, ambient conditions with short reaction times. nih.govresearchgate.net

In a notable synthesis, lithium acetylide coupling was employed to create 10-phenyl-6Z-decenoic acid. researchgate.netinventivapharma.com This reaction demonstrates the method's utility in coupling fragments to build the carbon backbone. The process can involve the reaction of a pre-formed lithium acetylide with a benzyl bromide, catalyzed by a palladium complex, to form a benzylic alkyne. nih.govnih.gov This alkyne can then serve as a key intermediate for further elongation and modification. nih.gov The use of lithium acetylides has been shown to be compatible with sensitive functional groups like esters and nitriles, which is a significant advantage over more reactive organolithium reagents. nih.gov

Oxidation Reactions in Terminal Carboxylic Acid Formation

The final step in many total syntheses of fatty acids is the formation of the terminal carboxylic acid group. This is typically achieved through an oxidation reaction. A common strategy involves the oxidation of a terminal alcohol or aldehyde.

For example, in the synthesis of 10-phenyl-6Z-decenoic acid, the precursor 10-phenyl-6Z-decenol was oxidized using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) to yield the desired carboxylic acid in high yield (88%). nih.gov Similarly, the saturated analogue, 10-phenyldecanoic acid, was synthesized by oxidizing 10-phenyldecanol with the same reagent system. nih.gov Other methods for oxidizing alkenes or other functional groups to carboxylic acids include ozonolysis followed by an oxidative workup with reagents like sodium chlorite, or using strong oxidants like potassium permanganate (B83412) or a combination of osmium tetroxide and an oxidant like oxone. youtube.com The choice of oxidant depends on the presence of other functional groups in the molecule that must remain intact. researchgate.net

Synthesis of Analogous Phenyl-Substituted Fatty Acids

The synthetic methodologies applied to 14-phenyltetradecanoic acid are also applicable to a range of analogous phenyl-substituted fatty acids. Research has demonstrated the successful synthesis of several such compounds, varying in chain length and saturation. Current time information in Bangalore, IN.researchgate.netinventivapharma.com Short-chain ω-phenylalkanoic acids like phenylacetic acid and 3-phenylpropanoic acid are known natural products, while longer-chain versions have been discovered in various plant and bacterial sources. nih.gov

Laboratory syntheses have produced novel compounds such as 16-phenyl-6-hexadecynoic acid and 10-phenyl-6-decynoic acid. nih.govnih.gov These syntheses highlight the modularity of the chemical strategies, allowing for the creation of a diverse library of fatty acids with terminal phenyl or other aromatic groups.

Table 1: Examples of Synthesized ω-Phenyl and Related Fatty Acids This table is scrollable.

| Compound Name | Number of Steps | Overall Yield (%) | Synthetic Method Highlights | Reference(s) |

|---|---|---|---|---|

| 16-Phenyl-6-hexadecynoic acid | 7 | 46% | Lithium acetylide coupling | researchgate.net, nih.gov, nih.gov |

| 16-Phenylhexadecanoic acid | 8 | 41% | Hydrogenation of alkynoic acid | researchgate.net, nih.gov |

| 10-Phenyl-6-decynoic acid | 3 | 74% | Lithium acetylide coupling | researchgate.net, inventivapharma.com |

| 10-Phenyl-6Z-decenoic acid | 4 | 66% | Lindlar hydrogenation, PDC oxidation | researchgate.net, nih.gov |

| 10-Phenyldecanoic acid | 4 | 66% | Catalytic hydrogenation, PDC oxidation | nih.gov |

| 10-Cyclohexyl-6-decynoic acid | 3 | 73% | Acetylide coupling with bromo-cyclohexylpropane | researchgate.net, nih.gov |

| 10-(4-Methoxyphenyl)-6-decynoic acid | 3 | 76% | Acetylide coupling | researchgate.net, inventivapharma.com |

Derivatization for Research Probes and Analogues

14-Phenyltetradecanoic acid and its analogues can be chemically modified to create specialized research tools. This derivatization allows for the study of metabolic pathways, enzyme activity, and the distribution of fatty acids in biological systems.

Preparation of Functionalized 14-Phenyltetradecanoic Acid Derivatives

Functionalized derivatives of ω-phenyl fatty acids serve as valuable probes in biochemical and medical research. These modifications can include the introduction of reporter groups like fluorescent tags or radioisotopes.

Radioiodination: A key example is the synthesis of radioiodinated phenyl fatty acids for in vivo metabolic studies, particularly of the myocardium. researchgate.net For instance, omega-(p-¹²³I-phenyl)-pentadecanoic acid has been synthesized for use as a tracer in single-photon emission computed tomography (SPECT) imaging to elucidate fatty acid flux. researchgate.netmdpi.com The iodine radioisotope is attached to the phenyl ring, creating a molecule that can be tracked non-invasively. researchgate.net

Fluorescent Labeling: Another powerful strategy is the attachment of a fluorescent probe. While not specific to phenyl-fatty acids, the general principle involves creating fatty acid analogues with tags like BODIPY. These fluorescent probes are used to quantitatively measure fatty acid uptake and incorporation into complex lipids like phospholipids (B1166683) and neutral lipids, providing a tool to screen for inhibitors of lipid biosynthesis.

Derivatization for Analysis: Chemical derivatization is also used to prepare fatty acids for analytical techniques. For example, long-chain fatty acids can be reacted with reagents like pentafluorobenzyl bromide (PFB-Br) to form PFB esters. This process enhances their volatility and detectability for analysis by gas chromatography-mass spectrometry (GC-MS).

Bioconjugation: Fatty acids can be conjugated to other bioactive molecules, such as polyphenols, to create "lipophenols". youtube.com These bioconjugates are synthesized to potentially combine or enhance the biological properties of both the lipid and the phenolic moiety. youtube.com

Exploration of Branched and Unsaturated Analogues

The introduction of branching into the alkyl chain of phenylalkanoic acids can be achieved through various synthetic routes. One common approach involves the use of α-haloesters which can be alkylated with appropriate alkyl halides. For instance, the synthesis of α-branched phenylalkanoic acids can be accomplished by reacting a phenyl-substituted alkyl halide with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired branched acid. A patented method describes the preparation of phenylalkanoic acid derivatives where an alkyl group (with 1 to 3 carbon atoms, straight or branched) is introduced. google.com

The synthesis of unsaturated analogues, particularly those with double bonds at specific positions in the alkyl chain, has been a subject of significant interest. These compounds are valuable for probing the effects of conformational rigidity and geometry on their physical and biological properties. A general strategy for synthesizing unsaturated ω-phenylalkanoic acids involves the coupling of a protected alkynol with a phenyl-containing fragment, followed by selective hydrogenation and oxidation.

For example, the synthesis of an unsaturated ω-phenyl fatty acid can commence with the coupling of a protected heptynol with 3-phenyl-1-bromopropane. The resulting product is then deprotected to yield the corresponding alcohol. Subsequent oxidation of the alcohol furnishes the desired unsaturated phenylalkanoic acid. To obtain a cis (Z) configuration of the double bond, the intermediate alkynol can be subjected to Lindlar hydrogenation before the final oxidation step.

Table 1: Key Steps in the Synthesis of an Unsaturated ω-Phenyl Fatty Acid Analogue

| Step | Reactants | Reagents/Conditions | Product |

| 1. Coupling | 2-(6-Heptyn-1-yloxy)tetrahydro-2H-pyran, 3-Phenyl-1-bromopropane | n-BuLi, THF-DMI, 0 °C | 2-((10-Phenyl-6-decyn-1-yl)oxy)tetrahydro-2H-pyran |

| 2. Deprotection | 2-((10-Phenyl-6-decyn-1-yl)oxy)tetrahydro-2H-pyran | PTSA, Methanol, 60 °C | 10-Phenyl-6-decynol |

| 3. Hydrogenation (for Z-alkene) | 10-Phenyl-6-decynol | Lindlar's catalyst, H₂ | 10-Phenyl-6Z-decenol |

| 4. Oxidation | 10-Phenyl-6-decynol or 10-Phenyl-6Z-decenol | PDC, DMF or Corey & Schmidt method | 10-Phenyl-6-decynoic acid or 10-Phenyl-6Z-decenoic acid |

Reactivity and Advanced Chemical Modifications

The presence of both an aromatic ring and a long aliphatic chain in 14-phenyltetradecanoic acid allows for a diverse range of chemical modifications.

Aromatic and Aliphatic Halogenation of Phenylalkanes

Halogenation of phenylalkanes like 14-phenyltetradecanoic acid can occur at two distinct sites: the aromatic ring via electrophilic aromatic substitution or the aliphatic chain via free-radical halogenation. wikipedia.orgwikipedia.orglibretexts.org

Aromatic Halogenation: The introduction of a halogen (chlorine or bromine) onto the phenyl ring requires a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃). libretexts.orgyoutube.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the electron-rich benzene (B151609) ring. libretexts.org The alkyl chain of 14-phenyltetradecanoic acid is an ortho-, para-directing group, meaning that halogenation will predominantly occur at the positions ortho and para to the point of attachment of the tetradecanoic acid chain.

Aliphatic Halogenation: In contrast, halogenation of the aliphatic chain occurs via a free-radical mechanism, typically initiated by UV light or heat. youtube.compearson.comyoutube.com The benzylic position (the carbon atom of the alkyl chain directly attached to the phenyl ring) is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. Therefore, reacting 14-phenyltetradecanoic acid with a halogen under free-radical conditions would preferentially yield 14-(halophenyl)tetradecanoic acid, where the halogen is substituted at the benzylic carbon. N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination. youtube.com

Nitration and Sulfonation of Aromatic Fatty Acids

Nitration: The nitration of the aromatic ring of a phenylalkanoic acid is a classic electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". google.comyoutube.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.combyjus.com The nitronium ion is then attacked by the benzene ring. As with halogenation, the alkyl group directs the substitution to the ortho and para positions. core.ac.uk The reaction conditions, such as temperature and reaction time, can be controlled to favor mono-nitration and influence the ratio of ortho and para isomers. google.com

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). lumenlearning.comyoutube.com The electrophile in this reaction is sulfur trioxide. A key feature of aromatic sulfonation is its reversibility. lumenlearning.com Heating a benzenesulfonic acid with aqueous acid can reverse the reaction, removing the sulfonic acid group. lumenlearning.com This reversibility makes the sulfonyl group a useful temporary blocking group in organic synthesis to direct other substituents to specific positions. For a long-chain phenylalkanoic acid, sulfonation would also be directed to the ortho and para positions of the phenyl ring.

Friedel-Crafts Alkylation and Acylation on Phenylalkanes

The Friedel-Crafts reactions are powerful tools for forming new carbon-carbon bonds on aromatic rings. mt.comchemguide.co.uklibretexts.orglibretexts.orgyoutube.com

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comlibretexts.orglibretexts.org For example, benzene could be alkylated with 1-chlorotetradecane (B127486) to form tetradecylbenzene. However, Friedel-Crafts alkylation with long-chain alkyl halides is prone to carbocation rearrangements, where the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of isomeric products. Another limitation is polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. youtube.com

Friedel-Crafts Acylation: A more reliable method for introducing a long alkyl chain onto an aromatic ring is through Friedel-Crafts acylation followed by reduction. The acylation reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.ukyoutube.comkhanacademy.orgyoutube.com For instance, benzene can be acylated with tetradecanoyl chloride in the presence of AlCl₃ to produce phenyldecyl ketone. chemguide.co.uk The acyl group is an electron-withdrawing group, which deactivates the aromatic ring and prevents further acylation reactions. The resulting ketone can then be reduced to the corresponding alkane (in this case, 1-phenyltetradecane) via methods like the Clemmensen or Wolff-Kishner reduction. chemguide.co.uk This two-step process avoids the issues of carbocation rearrangement and polyalkylation associated with direct alkylation.

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis Acid (e.g., AlCl₃) |

| Carbocation Rearrangement | Common with long-chain alkyl halides | Does not occur |

| Poly-substitution | Often occurs | Does not occur (product is deactivated) |

| Product | Alkyl-substituted aromatic | Ketone-substituted aromatic |

Molecular Interactions and Biological Activities

Enzyme Modulation and Inhibition Studies

The metabolism of aromatic compounds like phenyl-substituted fatty acids in bacteria often involves specialized enzymatic pathways. While direct studies on 14-phenyltetradecanoic acid are limited, the metabolism of similar structures, such as phenylacetic acid (PAA), provides insights into potential bacterial interactions. In bacteria, the degradation of aromatic compounds can be initiated by enzymes like aminotransferases. frontiersin.org For instance, in Pediococcus acidilactici, an aminotransferase is crucial for the biosynthesis of 3-phenyllactic acid from phenylalanine. frontiersin.org This suggests that bacterial enzymes are capable of recognizing and modifying phenyl-containing molecules.

Bacterial metabolic pathways for aromatic compounds can involve hydroxylation, decarboxylation, and reduction reactions. mdpi.com Lactic acid bacteria, for example, can metabolize amino acids to produce various organic acids. nih.gov The degradation of larger molecules often begins with extracellular enzymes that break them down into smaller, transportable units. nih.gov Although not directly demonstrated for 14-phenyltetradecanoic acid, it is plausible that bacteria could possess enzymes capable of acting on its phenyl group or long alkyl chain, potentially cleaving it into smaller, more readily metabolizable fragments. The study of plant-like biosynthetic pathways in bacteria, such as the synthesis of benzoyl-CoA from phenylalanine in Streptomyces maritimus, further highlights the diverse enzymatic machinery bacteria possess for handling phenyl-containing compounds. nih.gov

While there is no direct evidence of 14-phenyltetradecanoic acid inhibiting DNA topoisomerase I, studies on its structural analogues provide a basis for potential activity. DNA topoisomerase I inhibitors are a significant class of anticancer drugs. nih.gov These inhibitors, such as camptothecin (B557342) and its analogues, function by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and cell death. nih.govnih.gov The effectiveness of these inhibitors often relies on their ability to intercalate into the DNA at the site of cleavage and form hydrogen bonds with key residues of the topoisomerase enzyme. nih.gov

Analogues with planar aromatic structures are a common feature of many topoisomerase I inhibitors. nih.gov For example, indenoisoquinolines and phenanthridines are non-camptothecin inhibitors that have shown promise in clinical development. nih.gov Given that 14-phenyltetradecanoic acid possesses a phenyl group, it shares a basic structural motif with some of these inhibitors. However, its long, flexible alkyl chain differs significantly from the rigid, multi-ring systems typical of most potent topoisomerase I inhibitors. The biological activity of such compounds is highly dependent on their three-dimensional structure and ability to fit into the drug-binding pocket at the DNA-enzyme interface.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. nih.govmdpi.com There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and functions. mdpi.comnih.gov PPARs are activated by fatty acids and their derivatives, leading to the regulation of gene expression involved in processes like fatty acid oxidation, adipogenesis, and inflammation. mdpi.comnih.gov

Long-chain fatty acids are natural ligands for PPARs. mdpi.com For instance, PPARα, predominantly found in the liver, is activated by long-chain unsaturated fatty acids and is involved in fatty acid catabolism. mdpi.comyoutube.com PPARγ, highly expressed in adipose tissue, is a key regulator of lipogenesis and fat storage. nih.gov Given that 14-phenyltetradecanoic acid is a long-chain fatty acid with a terminal phenyl group, it is a plausible candidate for interacting with and modulating PPAR activity. The binding of a ligand to a PPAR isoform initiates a conformational change, leading to the recruitment of co-activator proteins and the transcription of target genes. youtube.com The specific effects would depend on which PPAR isoform it binds to and the resulting downstream gene regulation. For example, activation of PPARα generally leads to increased fatty acid oxidation, while PPARγ activation promotes lipid storage. nih.govnih.gov

Cellular Response and Mechanism of Action in in vitro Systems

The impact of fatty acids on cell viability and proliferation is highly context-dependent, varying with the cell type and the specific fatty acid. For example, studies on palmitic acid, a saturated fatty acid, have shown that it can inhibit the proliferation of endometrial cancer cells and reduce tumor growth. nih.gov In contrast, some fatty acids are essential for T-cell activation and proliferation. nih.gov

While direct studies on 14-phenyltetradecanoic acid are not widely available, research on structurally related compounds provides some insights. For instance, phenylboronic acid has been shown to have dose-dependent cytotoxic effects on mouse mammary adenocarcinoma 4T1 and squamous cell carcinoma SCCVII cell lines. nih.gov Other natural compounds with complex structures have also been shown to decrease the viability and proliferation of various cancer cell lines. mdpi.comresearchgate.net The effect of a compound like 14-phenyltetradecanoic acid on cell viability would likely depend on its concentration and the specific metabolic and signaling pathways present in the cell line being studied. High concentrations of certain fatty acids can induce cellular stress and apoptosis. nih.govnih.gov For example, high concentrations of genistein (B1671435) have been shown to decrease cell viability in colon cancer cell lines by increasing oxidative stress and inflammation. mdpi.com

Fatty acids are central players in cellular lipid metabolism, serving as building blocks for membranes, signaling molecules, and energy sources. The introduction of a specific fatty acid into a cellular system can significantly alter the existing metabolic balance. For instance, palmitic acid has been shown to promote the accumulation of triglycerides in goose primary hepatocytes. nih.gov This effect is often linked to the regulation of genes involved in triglyceride synthesis and fatty acid oxidation. nih.gov

The metabolism of fatty acids is intricately linked to signaling pathways and the activation of nuclear receptors like PPARs. frontiersin.org PPARs act as fatty acid sensors that control the expression of genes involved in lipid uptake, storage, and oxidation. mdpi.comfrontiersin.org For example, PPARγ activation promotes the storage of fatty acids as triglycerides. frontiersin.org Therefore, if 14-phenyltetradecanoic acid acts as a PPAR agonist, it could influence the expression of genes such as those encoding for fatty acid transport proteins and enzymes involved in lipogenesis. The specific impact on lipid metabolism would depend on which PPAR isoform is activated and the cellular context. For example, in T-cells, different fatty acids can have distinct effects on their activation and function, with some being incorporated into membranes and others being used for energy. nih.govfrontiersin.org

Analytical Characterization and Computational Studies

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and concentration of 14-phenyltetradecanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 14-phenyltetradecanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. aocs.org

¹H NMR Spectroscopy: The proton NMR spectrum of 14-phenyltetradecanoic acid exhibits characteristic signals that correspond to the different types of protons present in the molecule. The protons of the phenyl group typically appear in the downfield region, around 7.1-7.3 ppm, due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons adjacent to the phenyl group and the carboxylic acid group are also shifted downfield compared to the other methylene protons in the alkyl chain. The long chain of methylene groups in the fatty acid backbone gives rise to a large, complex signal in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. oregonstate.eduopenstax.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 180 ppm. The carbons of the phenyl ring resonate in the 125-150 ppm region. The carbons of the long alkyl chain produce a series of signals in the upfield region, generally between 20 and 40 ppm. oregonstate.educompoundchem.comlibretexts.orgyoutube.com

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, providing insights into the molecule's preferred conformation in solution. For long-chain fatty acids, molecular dynamics simulations combined with NMR data can reveal conformational preferences, such as the tendency to form bent or folded structures. nih.gov While specific conformational studies on 14-phenyltetradecanoic acid are not widely published, the principles of fatty acid conformational analysis are well-established. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 14-Phenyltetradecanoic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~180 |

| Phenyl Group (C₆H₅-) | 7.1 - 7.3 (multiplet) | 125 - 150 |

| Methylene adjacent to Phenyl (-CH₂-Ph) | ~2.6 (triplet) | ~36 |

| Methylene adjacent to COOH (-CH₂-COOH) | ~2.3 (triplet) | ~34 |

| Bulk Methylene (-(CH₂)₁₀-) | 1.2 - 1.6 (multiplet) | 25 - 30 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the determination of the molecular weight and fragmentation pattern of 14-phenyltetradecanoic acid, which aids in its identification and can be used for quantification.

Identification: The electron ionization (EI) mass spectrum of 14-phenyltetradecanoic acid would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The presence of the phenyl group would lead to characteristic aromatic fragments, such as the tropylium (B1234903) ion at m/z 91.

Quantification: For quantitative analysis, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers high selectivity and sensitivity. A specific precursor ion (the molecular ion or a prominent adduct) is selected and fragmented, and a characteristic product ion is monitored for quantification. While specific LC-MS/MS methods for 14-phenyltetradecanoic acid are not extensively documented, established methods for other long-chain fatty acids can be readily adapted. nih.gov

Table 2: Key Mass Spectrometry Data for 14-Phenyltetradecanoic Acid

| Parameter | Value | Technique |

| Molecular Formula | C₂₀H₃₂O₂ | - |

| Molecular Weight | 304.47 g/mol | - |

| Expected [M]⁺ peak (m/z) | 304 | EI-MS |

| Common Fragment Ions (m/z) | 287 ([M-OH]⁺), 259 ([M-COOH]⁺), 91 (C₇H₇⁺) | EI-MS |

| Quantification Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS |

Chromatographic Techniques

Chromatographic methods are essential for the separation and analysis of 14-phenyltetradecanoic acid from mixtures. Gas chromatography is a powerful technique for this purpose.

Gas Chromatography for Mixture Analysis and Retention Time Studies

Gas chromatography (GC) is a widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds. phenomenex.com For the analysis of fatty acids like 14-phenyltetradecanoic acid, which have low volatility, derivatization to more volatile esters, typically fatty acid methyl esters (FAMEs), is a common practice prior to GC analysis. avantiresearch.comnih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable theoretical insights into the properties of 14-phenyltetradecanoic acid, complementing experimental data.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various electronic properties of 14-phenyltetradecanoic acid. osti.govnih.govarxiv.orgunibo.itmdpi.com These calculations can provide information on the molecule's geometry, charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for instance, can help in understanding the reactivity of different parts of the molecule. The calculated properties can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results for structural validation. While specific quantum chemical studies on 14-phenyltetradecanoic acid are sparse, the methodologies are well-established for similar molecules. osti.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While specific molecular dynamics (MD) simulations for 14-phenyltetradecanoic acid are not extensively documented in publicly available literature, the conformational behavior and interaction patterns of this molecule can be inferred from studies on analogous long-chain fatty acids and molecules with terminal phenyl groups. MD simulations are a powerful computational tool used to predict the dynamic nature of molecules over time, providing insights into their flexibility, preferred shapes (conformations), and interactions with their environment, such as solvent molecules or biological macromolecules like proteins. nih.govnih.gov

In aqueous solutions, the hydrophobic aliphatic chain and the phenyl group would tend to avoid contact with water, leading to conformations that minimize their exposed surface area. This could involve the chain folding back on itself or interacting with other non-polar molecules. Conversely, the carboxylic acid head group is hydrophilic and would readily interact with water molecules through hydrogen bonding.

When interacting with proteins, 14-phenyltetradecanoic acid would likely bind in hydrophobic pockets that can accommodate its long alkyl chain and terminal phenyl ring. The phenyl group could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's binding site. nih.gov The carboxylic acid group would be critical for anchoring the molecule, forming strong hydrogen bonds or ionic interactions with polar or charged residues like arginine, lysine, or asparagine. MD simulations of similar long-chain fatty acids interacting with fatty acid binding proteins (FABPs) have shown that the ligand's conformation within the binding cavity is dynamic, and its stability is influenced by a network of hydrogen bonds and hydrophobic interactions. wikipedia.org

Table 1: Predicted Intermolecular Interactions of 14-Phenyltetradecanoic Acid from Analogous Systems

| Molecular Moiety | Potential Interacting Partner (in Proteins) | Type of Interaction | Significance in Binding |

| Phenyl Group | Aromatic residues (Phe, Tyr, Trp) | π-π Stacking | Contributes to binding affinity and specificity. |

| Alkyl Chain | Hydrophobic residues (Leu, Ile, Val) | Hydrophobic Interactions | Major driver for binding in non-polar pockets. |

| Carboxylic Acid | Basic residues (Arg, Lys), Polar residues (Ser, Thr) | Ionic Bonds, Hydrogen Bonds | Anchors the ligand in the binding site. |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Key structural features of 14-phenyltetradecanoic acid that would be focal points for SAR studies include:

The Alkyl Chain: Shortening or lengthening the tetradecanoic acid chain would alter the molecule's lipophilicity and its fit within a target binding site. Introducing unsaturation (double or triple bonds) would change the chain's geometry from linear to bent, which could either enhance or disrupt binding.

The Phenyl Ring: Substituents on the phenyl ring could modulate its electronic properties and steric bulk. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) could influence π-π stacking interactions. The position of these substituents (ortho, meta, or para) would also be critical.

The Carboxylic Acid Head Group: The carboxylic acid is often essential for activity, acting as a key interaction point. Esterification or conversion to an amide would block this interaction and likely reduce or abolish activity, unless the derivative is a prodrug designed to be hydrolyzed back to the carboxylic acid in vivo.

QSAR models for similar classes of compounds often use descriptors such as LogP (a measure of lipophilicity), molecular weight, and various electronic and topological parameters to correlate with biological activity. nih.gov For a series of 14-phenyltetradecanoic acid derivatives, a QSAR study would aim to build a mathematical model to predict their activity based on these calculated descriptors.

Table 2: Hypothetical SAR Findings for Derivatives of 14-Phenyltetradecanoic Acid Based on General Principles

| Structural Modification | Predicted Effect on Activity | Rationale |

| Increase alkyl chain length | Activity may increase or decrease | Depends on the size of the binding pocket. |

| Decrease alkyl chain length | Likely to decrease activity | Reduced hydrophobic interactions. |

| Introduce unsaturation in the chain | May alter specificity or activity | Changes in conformational flexibility and shape. |

| Add electron-withdrawing groups to phenyl ring | May enhance binding | Modifies electronic character for π-π interactions. |

| Add bulky groups to phenyl ring | May decrease activity | Steric hindrance in the binding pocket. |

| Modify carboxylic acid to an ester | Likely to decrease intrinsic activity | Loss of a key hydrogen bonding/ionic interaction site. |

Future Research Directions and Applications in Basic Science

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of ω-phenylalkanoic acids, such as 14-phenyltetradecanoic acid, is not as universally characterized as that of common saturated and unsaturated fatty acids. While the general principles of fatty acid synthesis, involving the iterative condensation of two-carbon units from acetyl-CoA, are well-established, the specific enzymes and pathways that produce long-chain phenyl-terminated fatty acids remain an area of active investigation. mhmedical.comnih.gov

Future research will likely focus on identifying and characterizing the specific enzyme systems responsible for initiating fatty acid synthesis with a phenyl-containing precursor and for the subsequent elongation steps. It is hypothesized that these pathways may represent a hybrid between fatty acid synthase (FAS) and polyketide synthase (PKS) systems, which are known for generating a wide diversity of natural products. nih.govescholarship.org Myxobacteria, for instance, have been shown to possess novel biosynthetic routes for creating precursor molecules for their fatty acid synthesis. nih.gov

Key research questions to be addressed include:

Identification of Starter Units: What is the specific starter molecule for the biosynthesis of 14-phenyltetradecanoic acid? Possibilities include phenylacetyl-CoA or a related compound derived from the metabolism of phenylalanine. wikipedia.orgmdpi.com

Enzyme Specificity: What are the specific enzymes (e.g., ketoacyl synthases, reductases, dehydratases) that recognize and process the growing phenyl-terminated acyl chain? youtube.com

Genetic Basis: Which genes and gene clusters encode for these specialized biosynthetic enzymes? Discovering these genes will enable heterologous expression and detailed biochemical characterization.

The discovery of these novel enzymes and pathways would not only fill a knowledge gap in lipid metabolism but could also provide new biocatalysts for the synthesis of specialized chemical compounds.

Investigation of Undiscovered Biological Roles in Extremophilic Organisms

Extremophiles, which are organisms that thrive in extreme environmental conditions, are a promising frontier for discovering novel biological roles for unique lipids like 14-phenyltetradecanoic acid. nih.govnih.gov These organisms often possess unique cell membrane compositions and metabolic capabilities to survive in harsh settings such as high temperatures, extreme pH, or high salinity. wikipedia.org Long-chain fatty acids (LCFAs) are known to be crucial components of bacterial cell membranes and can also act as signaling molecules. frontiersin.org

While short-chain ω-phenylalkanoic acids have been identified in various natural sources, longer-chain versions like 13-phenyltridecanoic acid have been found in the seeds of plants like Araceae, and even-carbon chain ω-phenylalkanoic acids have been discovered in halophilic bacteria. wikipedia.org This precedent suggests that related molecules, including 14-phenyltetradecanoic acid, may be present in other specialized organisms.

Future research in this area will involve:

Lipidomic Screening: Comprehensive analysis of the lipid profiles of diverse extremophiles (e.g., thermophiles, halophiles, acidophiles) to identify the presence of 14-phenyltetradecanoic acid or related compounds.

Membrane Biophysics: Investigating how the incorporation of phenyl-terminated fatty acids affects the physical properties of cell membranes, such as fluidity, permeability, and stability under extreme conditions.

Metabolic and Signaling Functions: Exploring whether 14-phenyltetradecanoic acid plays a role in energy metabolism, stress response, or cell-to-cell communication in these organisms. For example, LCFAs are known to regulate virulence in some pathogenic bacteria. frontiersin.org

The discovery of 14-phenyltetradecanoic acid in extremophiles and the elucidation of its functions could provide significant insights into the molecular basis of adaptation to extreme environments.

Advanced Computational Modeling for Predictive Molecular Design

Computational modeling has become an indispensable tool in modern biochemistry for understanding complex biological processes at a molecular level. frontiersin.org For 14-phenyltetradecanoic acid, advanced computational approaches can be employed for the predictive design of molecules with desired properties and for understanding their interactions with biological systems.

Dynamic modeling using ordinary differential equations (ODEs) based on kinetic rate laws is a powerful approach for studying metabolic pathways like fatty acid synthesis. nih.gov Molecular dynamics (MD) simulations can provide atomic-level insights into how enzymes involved in fatty acid biosynthesis recognize and process their substrates. escholarship.orgbiorxiv.org

Future applications of computational modeling in the study of 14-phenyltetradecanoic acid include:

Enzyme-Substrate Docking: Simulating the interaction of 14-phenyltetradecanoic acid and its biosynthetic intermediates with the active sites of fatty acid synthase domains to predict substrate specificity and reaction mechanisms.

Predictive Engineering of Enzymes: Using computational models to guide the targeted mutation of biosynthetic enzymes to alter their substrate specificity or product outcome, potentially leading to the synthesis of novel phenyl-terminated fatty acids. escholarship.orgnih.gov

Modeling Membrane Interactions: Simulating the behavior of 14-phenyltetradecanoic acid within a lipid bilayer to predict its effect on membrane structure and dynamics.

These computational approaches can significantly accelerate research by generating testable hypotheses and reducing the need for extensive trial-and-error experimentation. nih.gov

Table 1: Computational Approaches for Studying 14-Phenyltetradecanoic Acid

| Computational Method | Application in 14-Phenyltetradecanoic Acid Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict the binding orientation of biosynthetic precursors within enzyme active sites. | Identification of key amino acid residues involved in substrate recognition. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of biosynthetic enzymes and membranes containing 14-phenyltetradecanoic acid. | Understanding of enzyme catalytic mechanisms and the biophysical effects of the fatty acid on membrane properties. biorxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the electronic details of enzymatic reactions in the biosynthetic pathway. | Elucidation of transition states and reaction energetics. |

| Flux Balance Analysis (FBA) | Analyze the metabolic network to predict biosynthetic capabilities and limitations. | Identification of metabolic engineering targets to enhance production. frontiersin.org |

Development of Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a powerful strategy for tracing the metabolic fate of molecules in biological systems. nih.govbioscientifica.com The development of specific isotopic labeling strategies for 14-phenyltetradecanoic acid will be crucial for understanding its biosynthesis, degradation, and incorporation into other biomolecules.

Stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are safe and effective tracers. mdpi.com By providing cells or organisms with labeled precursors, researchers can follow the path of the isotopes as they are incorporated into various metabolites.

Key strategies for the metabolic tracing of 14-phenyltetradecanoic acid include:

¹³C-Labeled Phenylalanine: Phenylalanine is a likely metabolic precursor to the phenyl group of 14-phenyltetradecanoic acid. wikipedia.org Supplying ¹³C-labeled phenylalanine to a culture system and analyzing the resulting fatty acids by mass spectrometry can confirm this biosynthetic link and quantify the flux through the pathway. nih.gov

¹³C-Labeled Acetate or Glucose: These precursors can be used to label the acetyl-CoA units that form the backbone of the fatty acid chain. nih.govresearchgate.net The resulting labeling patterns in 14-phenyltetradecanoic acid can reveal information about the relative contributions of de novo synthesis versus uptake from the environment.

Deuterium-Labeled Fatty Acids: Synthetically prepared deuterium-labeled 14-phenyltetradecanoic acid can be introduced into a biological system to trace its metabolic conversion and degradation. isotope.comnih.gov

These tracing studies will provide definitive evidence for the metabolic pathways involving 14-phenyltetradecanoic acid and will be essential for understanding its physiological significance.

Table 2: Isotopic Labeling Strategies for Metabolic Tracing

| Isotopic Precursor | Labeled Moiety | Analytical Technique | Information Gained |

|---|---|---|---|

| [U-¹³C₆]-Phenylalanine | Phenyl ring | GC-MS, LC-MS | Confirms phenylalanine as the precursor to the phenyl group; quantifies pathway flux. nih.gov |

| [1,2-¹³C₂]-Acetate | Aliphatic chain | GC-MS, LC-MS | Traces the origin of the two-carbon elongation units. researchgate.net |

| Deuterium-labeled 14-Phenyltetradecanoic acid | Entire molecule | GC-MS, LC-MS | Tracks the degradation, modification, and incorporation into complex lipids. isotope.com |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 14-Phenyltetradecanoic acid?

To confirm purity and structure, use nuclear magnetic resonance (NMR) spectroscopy for detailed carbon and hydrogen profiling, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography–mass spectrometry (GC-MS) for identifying volatile byproducts. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups like the carboxylic acid moiety .

Q. What safety protocols are critical when handling 14-Phenyltetradecanoic acid in laboratory settings?

Follow Safety Data Sheet (SDS) guidelines, including wearing nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of aerosols. Store the compound in a cool, dry environment away from oxidizing agents. In case of skin contact, wash immediately with soap and water .

Q. How can researchers design a baseline experiment to assess the solubility of 14-Phenyltetradecanoic acid in common solvents?

Prepare saturated solutions in solvents (e.g., ethanol, DMSO, hexane) at controlled temperatures (e.g., 25°C, 37°C). Use gravimetric analysis or UV-Vis spectrophotometry to quantify solubility. Report solvent purity, temperature, and agitation methods to ensure reproducibility .

Advanced Research Questions

Q. How can synthesis yield of 14-Phenyltetradecanoic acid be optimized while minimizing byproducts?

Optimize reaction conditions by varying catalysts (e.g., H₂SO₄ vs. enzymatic catalysts), temperature (e.g., 60–80°C), and reaction time. For example, describes a synthesis route using 14-phenyltetradecanoic acid (0.42 mmol) coupled with orthogonal enzyme strategies to reduce side reactions. Post-synthesis, employ column chromatography or recrystallization for purification, and validate yield via HPLC .

Q. What strategies resolve contradictions in reported solubility data across studies?

Systematically replicate experiments using identical solvent grades, temperatures, and agitation methods. Compare results with literature values and perform statistical tests (e.g., ANOVA) to identify outliers. Control for variables like humidity and storage conditions, which may alter hygroscopic properties .

Q. How is 14-Phenyltetradecanoic acid applied in studying enzyme-substrate interactions, such as protein palmitoyltransferases?

Use it as a substrate analog to investigate palmitoylation mechanisms. highlights its role in orthogonal enzyme-substrate design, where the phenyl group mimics natural fatty acid chains. Monitor enzymatic activity via radiolabeled acyl donors or fluorescence-based assays, and validate binding affinity using surface plasmon resonance (SPR) .

Q. What methodologies are suitable for tracing the environmental persistence of 14-Phenyltetradecanoic acid in ecological studies?

Employ stable isotope labeling (e.g., ¹³C or ²H) and track degradation in simulated environments (soil/water matrices) using LC-MS. Compare degradation rates with structurally similar compounds (e.g., pentadecanoic acid) to assess the impact of the phenyl group on stability .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data involving 14-Phenyltetradecanoic acid in cellular assays?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Report confidence intervals and perform outlier detection (e.g., Grubbs’ test). For reproducibility, include raw data in appendices and processed data in main text, as recommended in academic guidelines .

Q. What ethical considerations apply when publishing conflicting data on the compound’s biological activity?

Disclose all experimental conditions (e.g., cell lines, incubation times) to enable replication. Discuss potential confounding variables (e.g., solvent cytotoxicity) in the limitations section. Cite prior studies objectively, avoiding selective reporting .

Experimental Design

Q. How can researchers validate the role of 14-Phenyltetradecanoic acid in lipid metabolism studies?

Combine knockout models (e.g., CRISPR-Cas9 for acyltransferases) with isotopic tracing. Use tandem mass spectrometry to identify metabolites and quantify incorporation rates into lipid bilayers. Cross-reference findings with omics datasets (e.g., lipidomics) for pathway enrichment analysis .

Q. What controls are essential in toxicity assays involving 14-Phenyltetradecanoic acid?

Include solvent-only controls (e.g., DMSO), positive controls (e.g., known cytotoxins), and negative controls (untreated cells). Use multiple cell lines to assess cell-type specificity. Validate results with live/dead staining and ATP viability assays .

Literature & Citation Practices

Q. How should researchers address gaps in existing literature on the compound’s physicochemical properties?

Conduct targeted experiments (e.g., differential scanning calorimetry for melting point, octanol-water partition coefficient assays) and publish datasets in open-access repositories. Use systematic reviews to identify understudied parameters and propose standardized testing protocols .

Q. What criteria determine the selection of primary vs. secondary sources in a review of 14-Phenyltetradecanoic acid?

Prioritize peer-reviewed primary studies for experimental data. Use secondary sources (e.g., review articles) for contextualizing trends or historical perspectives. Critically evaluate sources for conflicts of interest or methodological flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.